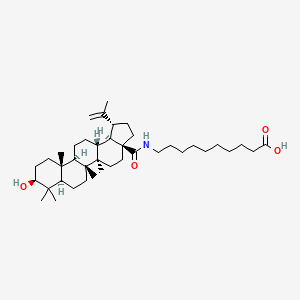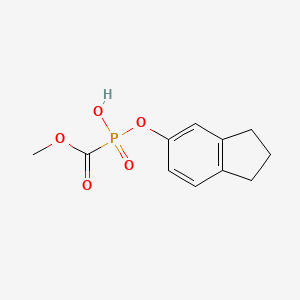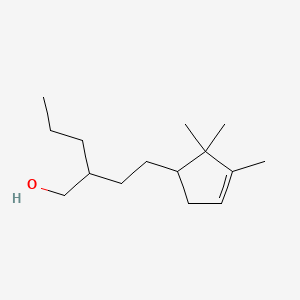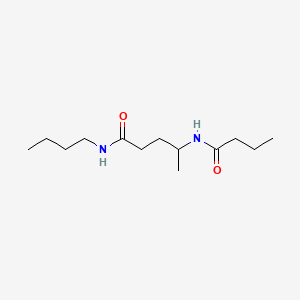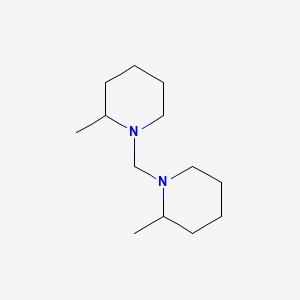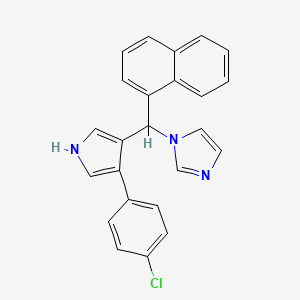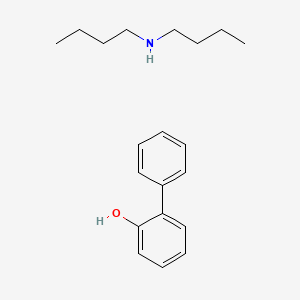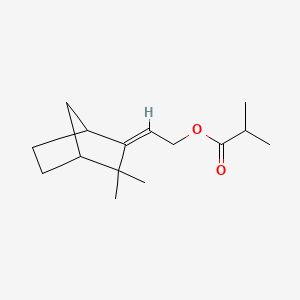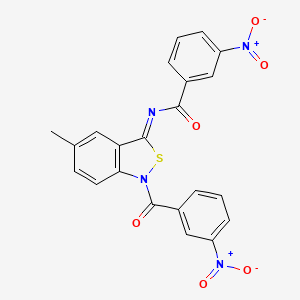
N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by its unique structure, which includes a benzisothiazole ring fused with a nitrobenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide typically involves the following steps:
Formation of the Benzisothiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzisothiazole ring. This can be achieved through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Nitrobenzoyl Group: The benzisothiazole intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine to introduce the nitrobenzoyl group.
Final Coupling: The final step involves the coupling of the intermediate with 3-nitrobenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzisothiazole ring or nitrobenzoyl group are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can introduce carboxyl or hydroxyl groups.
科学的研究の応用
N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents, making it valuable in biological research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups and benzisothiazole ring play a crucial role in its biological activity. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes.
類似化合物との比較
Similar Compounds
1-(3-Nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines: These compounds share a similar nitrobenzoyl group and have shown a wide range of biological activities.
Ethyl 5-Methyl-1-(3-Nitrobenzoyl)Pyrrolo(1,2-A)Quinoline-3-Carboxylate: This compound also contains a nitrobenzoyl group and is used in various chemical and biological studies.
Uniqueness
N-(5-Methyl-1-(3-nitrobenzoyl)-2,1-benzisothiazol-3(1H)-ylidene)-3-nitrobenzamide is unique due to its benzisothiazole ring structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
99523-84-9 |
|---|---|
分子式 |
C22H14N4O6S |
分子量 |
462.4 g/mol |
IUPAC名 |
N-[5-methyl-1-(3-nitrobenzoyl)-2,1-benzothiazol-3-ylidene]-3-nitrobenzamide |
InChI |
InChI=1S/C22H14N4O6S/c1-13-8-9-19-18(10-13)21(23-20(27)14-4-2-6-16(11-14)25(29)30)33-24(19)22(28)15-5-3-7-17(12-15)26(31)32/h2-12H,1H3 |
InChIキー |
FRILJNBVZBSAPV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(SC2=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




